molecular formula C23H34O5 B1249949 Sugikurojin D

Sugikurojin D

Cat. No.: B1249949
M. Wt: 390.5 g/mol
InChI Key: UHPGCRALOJCSQJ-SPAWWWTRSA-N
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Description

Sugikurojin A is a C19-functionalized abietane diterpenoid first isolated from Cryptomeria japonica (Japanese cedar) . It exhibits notable antiprotozoal activity, particularly against Leishmania and malaria parasites . Structurally, it features a labdane skeleton with an aromatic C-ring, a hydroxyl group at C19, and an exocyclic methylene group at C8 (Figure 1) .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(4bS,8aS,9R,10R)-4,10-dihydroxy-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-9-yl] acetate

InChI

InChI=1S/C23H34O5/c1-12(2)14-11-15-16(18(26)19(14)27-7)23(6)10-8-9-22(4,5)21(23)20(17(15)25)28-13(3)24/h11-12,17,20-21,25-26H,8-10H2,1-7H3/t17-,20+,21+,23-/m1/s1

InChI Key

UHPGCRALOJCSQJ-SPAWWWTRSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C)O)O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C(C3C2(CCCC3(C)C)C)OC(=O)C)O)O)OC

Synonyms

6alpha-acetoxy-7beta,11-dihydroxy-12-methoxy-8,11,13-abietatriene
sugikurojin D

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₂₀H₂₈O₂ .
  • Biosynthetic Pathway : Derived from trans-communic acid via Mn(III)-mediated cyclization and side-chain modifications .
  • Semisynthesis : Optimized routes from methyl callitrisate achieve a 50% overall yield in four steps, enabling scalable production for pharmacological studies .

Comparison with Structurally Similar Abietane Diterpenoids

Sugikurojin A belongs to a class of bioactive abietanes with modifications at C18. Below is a comparative analysis with three analogs: 19-hydroxyferruginol, majusanic acid B, and ambrox.

Table 1: Structural and Functional Comparison
Compound Source Key Structural Features Bioactivity Reference
Sugikurojin A Cryptomeria japonica C19-OH, aromatic C-ring, exocyclic methylene Antiprotozoal, antileishmanial
19-Hydroxyferruginol Podocarpus ferrugineus C19-OH, aromatic C-ring, C12-methyl Immunosuppressive, cytotoxic
Majusanic acid B Salvia spp. C19-COOH, non-aromatic C-ring Anti-inflammatory, antioxidant
Ambrox Synthetic/plant derivatives C19-deoxygenated, simplified side-chain Perfume fixative, anti-inflammatory

Research Limitations and Contradictions

  • Stereochemical Challenges : Early syntheses of Sugikurojin A produced enantiomers with reversed optical activity compared to the natural product .
  • Data Gaps : Majusanic acid B’s synthesis yield and antiparasitic efficacy remain underreported, limiting direct comparisons .

Q & A

Q. What experimental methodologies are recommended for isolating and identifying Sugikurojin D from natural sources?

To isolate this compound, employ bioactivity-guided fractionation combined with chromatographic techniques (e.g., HPLC, TLC) to track bioactive fractions. Structural identification requires NMR spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. For reproducibility, document solvent systems, column specifications, and spectral acquisition parameters (e.g., NMR pulse sequences) .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

Use Design of Experiments (DOE) to test variables like temperature, pH, and catalyst concentration. Apply response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Validate synthetic pathways using isotopic labeling to trace reaction intermediates. Report yield, purity (via HPLC), and spectroscopic validation in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity in preliminary assays?

For dose-response studies, use nonlinear regression models (e.g., log-logistic curves) to estimate IC50 values. Compare treatment groups with ANOVA followed by post-hoc tests (Tukey’s HSD). Include confidence intervals and effect sizes to quantify uncertainty. For high-throughput screening, apply false discovery rate (FDR) correction to mitigate Type I errors .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s interaction with cellular targets?

Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to assess binding affinities. Validate predictions using site-directed mutagenesis of target proteins. For in-cell studies, employ fluorescence resonance energy transfer (FRET) or biolayer interferometry to monitor real-time interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analysis to aggregate data, adjusting for heterogeneity via random-effects models . Investigate batch variability using principal component analysis (PCA) of raw spectral or chromatographic data. Validate purity through quantitative NMR (qNMR) and cross-laboratory reproducibility trials .

Q. How should researchers design longitudinal studies to assess this compound’s pharmacokinetics and metabolite profiling?

Implement compartmental pharmacokinetic modeling (e.g., non-linear mixed effects) to estimate absorption/distribution parameters. Use LC-MS/MS for metabolite identification, with stable isotope tracers to distinguish endogenous vs. exogenous compounds. Address inter-individual variability by stratifying cohorts based on genetic polymorphisms (e.g., CYP450 enzymes) .

Q. What frameworks ensure ethical and methodologically robust in vivo studies of this compound?

Adopt ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis. For toxicity assessments, integrate histopathological scoring with transcriptomic profiling (RNA-seq) to correlate phenotypic effects with molecular pathways. Share raw data via public repositories (e.g., NCBI GEO) .

Methodological Best Practices

  • Data Validation : Use Kolmogorov-Smirnov tests for normality checks and Grubbs’ test for outlier detection .
  • Reproducibility : Archive protocols in platforms like Protocols.io , including raw spectra, chromatograms, and code for statistical analysis .
  • Theoretical Alignment : Link findings to frameworks like network pharmacology or systems biology to contextualize this compound’s polypharmacology .

Note : Avoid reliance on commercial databases (e.g., Benchchem); prioritize peer-reviewed journals and preprints from repositories like bioRxiv or ChemRxiv . For interdisciplinary collaboration, align with CRDC classifications (e.g., RDF2050108 for process simulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sugikurojin D
Reactant of Route 2
Sugikurojin D

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